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Compound of Interest

Compound Name: C23H16Br2N204

Cat. No.: B12622877

Audience: Researchers, Scientists, and Drug Development Professionals

Core Requirements: This document provides a detailed spectroscopic analysis of the novel
organic compound C23H16Br2N204, including Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data. It also outlines the experimental protocols for these
analyses and includes visualizations of experimental workflows and a potential signaling
pathway.

Proposed Molecular Structure

Due to the absence of publicly available experimental data for a compound with the molecular
formula C23H16Br2N204, a plausible molecular structure is proposed for the purpose of this
technical guide. The proposed structure, N,N'-(4,4'-dibromo-[1,1'-biphenyl]-2,2'-diyl)bis(2-oxo-
2H-pyran-5-carboxamide), is a complex molecule featuring a biphenyl core with bromine
substituents, and two carboxamide-linked 2-oxo-2H-pyran rings. This structure is consistent
with the molecular formula and possesses features that would yield distinct and interpretable
spectroscopic data.

Molecular Formula: C23H16Br2N204 Molecular Weight: 556.20 g/mol

Spectroscopic Data Presentation

The following tables summarize the predicted quantitative data for the NMR, IR, and Mass
Spectrometric analysis of the proposed structure for C23H16Br2N204.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR (500 MHz, DMSO-ds) Predicted Data

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

10.21 Singlet 2H Amide N-H

8.55 Doublet 2H Pyran C6-H

8.10 Doublet 2H Biphenyl C3-H, C3'-H
7.85 Doublet of doublets 2H Biphenyl C5-H, C5'-H
7.60 Doublet 2H Biphenyl C6-H, C6'-H
6.70 Doublet 2H Pyran C3-H

6.45 Doublet 2H Pyran C4-H

Table 2: 3C NMR (125 MHz, DMSO-ds) Predicted Data
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Chemical Shift (6, ppm) Assignment
164.5 Amide C=0
161.0 Pyran C2=0
145.2 Pyran C6

140.1 Pyran C5

138.5 Biphenyl C2, C2'
135.8 Biphenyl C1, C1'
132.4 Biphenyl C5, C5'
129.7 Biphenyl C3, C3'
125.1 Biphenyl C6, C6'
122.3 Biphenyl C4, C4'
118.9 Pyran C3

110.6 Pyran C4

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
3300-3100 Strong, Broad N-H Stretch (Amide)
3100-3000 Medium Aromatic C-H Stretch
1720-1700 Strong C=0 Stretch (Pyranone)
1680-1660 Strong C=0 Stretch (Amide I)

) C=C Stretch (Aromatic and

1600-1450 Medium to Strong

Pyran)
1550-1520 Medium N-H Bend (Amide II)
1300-1200 Medium C-N Stretch

C-H Out-of-plane Bend
850-800 Strong )

(Aromatic)
700-600 Medium to Strong C-Br Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

mlz

Relative Abundance (%)

Assignment

[M]*, [M+2]*, [M+4]*

553.95, 555.95, 557.95 50, 100, 50 (Molecular lon Cluster)
474.98, 476.98 30, 30 [M - Br]*

396.01 15 [M - 2Br]*

284.06 40 [C12H8Br2N2]*
121.02 60 [C6H3N202]*

Experimental Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of C23H16Br2N204 (approximately 10 mg) is dissolved in 0.7 mL of deuterated
dimethyl sulfoxide (DMSO-de). The solution is transferred to a 5 mm NMR tube. *H and 13C
NMR spectra are acquired on a 500 MHz spectrometer. Tetramethylsilane (TMS) is used as an
internal standard (6 = 0.00 ppm). For *H NMR, 16 scans are acquired with a relaxation delay of
1 second. For 3C NMR, 1024 scans are acquired with a 2-second relaxation delay.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small
amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin
pellet. The spectrum is recorded in the range of 4000-400 cm~1 with a resolution of 4 cm~1.

Mass Spectrometry (MS)

High-resolution mass spectrometry is performed on a time-of-flight (TOF) mass spectrometer
using electrospray ionization (ESI) in positive ion mode. The sample is dissolved in a mixture of
acetonitrile and water with 0.1% formic acid and introduced into the mass spectrometer via
direct infusion. The data is acquired over a mass range of m/z 100-1000.

Mandatory Visualizations
Experimental Workflow

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b12622877?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12622877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Compound Synthesis & Purification

Synthesis of C23H16Br2N204
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Caption: Experimental workflow for the spectroscopic analysis of C23H16Br2N204.

Hypothetical Sighaling Pathway

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b12622877?utm_src=pdf-body-img
https://www.benchchem.com/product/b12622877?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12622877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

C23H16Br2N204
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Caption: Hypothetical signaling pathway inhibited by C23H16Br2N204.

¢ To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic
Analysis of C23H16Br2N204]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b12622877#c23h16br2n204-spectroscopic-analysis-
nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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